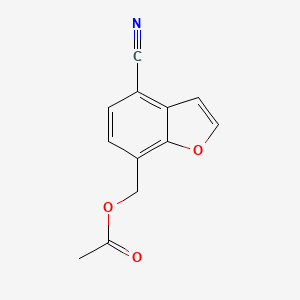
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound that features both chloromethyl and trifluoromethyl groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride typically involves the introduction of chloromethyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with chloromethylating and trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of advanced technologies such as automated reactors and in-line monitoring systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique chemical structure.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)-2-(fluoromethyl)pyrimidine hydrochloride
- 5-(Chloromethyl)-2-(methyl)pyrimidine hydrochloride
- 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrochloride
Uniqueness
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more suitable for various applications compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C6H5Cl2F3N2 |
|---|---|
Poids moléculaire |
233.02 g/mol |
Nom IUPAC |
5-(chloromethyl)-2-(trifluoromethyl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C6H4ClF3N2.ClH/c7-1-4-2-11-5(12-3-4)6(8,9)10;/h2-3H,1H2;1H |
Clé InChI |
VJFFYOLGHDDHQC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C(F)(F)F)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13659904.png)




![2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13659938.png)


![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)





